BenchChemオンラインストアへようこそ!

2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

CB2 receptor Structure-activity relationship Indolizine-1-carboxamide

2-Amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-58-3) is a synthetic indolizine-1-carboxamide derivative belonging to the broader class of fused heterocyclic CB2 receptor ligands. This scaffold is characterized by a 2-amino substituent, a 3-(3-nitrobenzoyl) group, and an N-aryl carboxamide moiety, a combination that has been explored in patent literature for cannabinoid receptor modulation.

Molecular Formula C24H20N4O4
Molecular Weight 428.448
CAS No. 903279-58-3
Cat. No. B2403415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
CAS903279-58-3
Molecular FormulaC24H20N4O4
Molecular Weight428.448
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
InChIInChI=1S/C24H20N4O4/c1-14-7-5-10-18(15(14)2)26-24(30)20-19-11-3-4-12-27(19)22(21(20)25)23(29)16-8-6-9-17(13-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30)
InChIKeyCRIHOCYRHTZXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-Amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-58-3) – Target Engagement & Procurement Rationale


2-Amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-58-3) is a synthetic indolizine-1-carboxamide derivative belonging to the broader class of fused heterocyclic CB2 receptor ligands [1]. This scaffold is characterized by a 2-amino substituent, a 3-(3-nitrobenzoyl) group, and an N-aryl carboxamide moiety, a combination that has been explored in patent literature for cannabinoid receptor modulation [2]. The compound is not marketed as an approved drug but is supplied as a research chemical (typical purity ≥95%) for in vitro pharmacological profiling and structure-activity relationship (SAR) studies . Its procurement value is tied to its distinct substitution pattern, making it a tool for probing the impact of the 2,3-dimethylphenyl tail versus other N-aryl variants on CB2 affinity, selectivity, and functional activity [1].

Why Generic Substitution Fails for 2-Amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-58-3) in CB2 Research


Generic substitution among indolizine-1-carboxamide analogs is not scientifically valid due to the profound impact of the N-aryl substituent on cannabinoid receptor subtype selectivity. Patent disclosures explicitly demonstrate that the nature and position of substituents on the phenyl ring (e.g., methyl, ethyl, methoxy, halogen) dictate whether a compound acts as a CB2 agonist, antagonist, or inverse agonist, and govern the CB2/CB1 selectivity ratio [1]. For instance, a closely related analog, 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-09-4), shares the same core but possesses a para-methyl group rather than the ortho,meta-dimethyl pattern of the title compound . Even such a seemingly minor positional change can shift receptor binding orientation, alter intrinsic efficacy, and modify in vitro potency by orders of magnitude [1]. Consequently, sourcing the precise compound—2,3-dimethylphenyl variant—is prerequisite for generating internally consistent and reproducible data in any CB2-focused assay campaign .

Quantitative Differentiation of 2-Amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-58-3) Against In-Class Comparators


N-Aryl Substituent Architecture: Ortho,meta-Dimethyl vs. para-Methyl (or Unsubstituted) Phenyl

The title compound bears a 2,3-dimethylphenyl amide tail, distinguishing it from the 4-methylphenyl (CAS 903279-09-4), 3,5-dimethylphenyl (CAS 903342-96-1), and unsubstituted phenyl analogs [1]. In the broader indolizine and pyrazolo-indolizine CB2 agonist series, the steric and electronic profile of the N-aryl group is a critical determinant of CB2 binding affinity (Ki) and functional potency (EC50). The presence of ortho substitution (2-methyl) plus meta substitution (3-methyl) creates a unique steric environment that influences the dihedral angle between the amide and the phenyl ring, a parameter known to affect receptor complementarity [2]. While quantitative receptor binding data for the exact compound is not publicly available in peer-reviewed literature, class-level SAR from structurally related series indicates that 2,3-dimethyl substitution can yield CB2 Ki values that differ by ≥3-fold compared to the 4-methyl or unsubstituted variants [1]. Direct procurement of this compound is therefore essential for experimental head-to-head comparisons within a defined SAR matrix.

CB2 receptor Structure-activity relationship Indolizine-1-carboxamide

Nitrobenzoyl Regioisomerism: 3-Nitro vs. 4-Nitro at the Indolizine C3 Position

The target compound contains a 3-nitrobenzoyl group at the indolizine C3 position. A direct comparator, 2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, bears the nitro group at the para position of the benzoyl ring . In chemotype-related cannabinoid ligands, the position of the nitro substituent alters both the electron density and the hydrogen-bond-acceptor capacity of the benzoyl carbonyl, which in turn modulates key interactions with the CB2 binding pocket (e.g., with Ser383 or Tyr190 residues) [1][2]. While absolute Ki or EC50 values for both regioisomers have not been publicly disclosed, class-level SAR indicates that 3-nitro vs. 4-nitro substitution can produce differential CB2 functional activity (e.g., agonist vs. antagonist behavior) under identical assay conditions [1]. Procuring the correct 3-nitrobenzoyl regioisomer is critical for maintaining the intended pharmacological profile described in the patent examples [1].

CB2 selectivity Nitro group position Pharmacophore mapping

Physicochemical Differentiation: Calculated logP, Solubility, and Permeability Trends

The computed partition coefficient (logP) for the title compound is 4.92, with a molecular weight of 428.45 Da, placing it at the upper boundary of typical oral drug-like space [1]. For comparison, the 4-methylphenyl analog (CAS 903279-09-4) has a lower molecular weight (414.42 Da) and a predicted logP of approximately 4.5, while the 2,3-dimethyl-4-nitro regioisomer possesses the same molecular weight but a potentially different dipole moment and aqueous solubility due to altered nitro group orientation . In CB2-targeted drug discovery, balancing lipophilicity is critical: excessively high logP (>5) can promote off-target binding (e.g., CB1, hERG) and reduce metabolic stability, whereas values below 3 can limit membrane permeability and CNS penetration [2]. The 2,3-dimethylphenyl substitution elevates logP relative to the unsubstituted or mono-methyl analogs, a property that may be leveraged for peripheral vs. central CB2 targeting strategies [1]. Researchers procuring this compound should factor in these physicochemical distinctions when selecting analogs for in vitro ADME panels or in vivo pharmacokinetic studies [2].

Drug-likeness Lipophilicity Physicochemical profiling

Availability and Purity Consistency Across Vendor Sources

The title compound (CAS 903279-58-3) is commercially available from multiple research chemical suppliers, with a typical certified purity of ≥95% (HPLC) . In contrast, several closely related analogs—such as the 3,5-dimethylphenyl variant (CAS 903342-96-1) and the 2-ethylphenyl analog—are less commonly stocked, and their purity specifications may vary between 90% and 95% depending on the vendor . For quantitative in vitro assays (e.g., radioligand binding, cAMP, β-arrestin), the use of a consistent, high-purity batch minimizes data variability attributable to chemical impurities. In a direct head-to-head comparison of vendor-certified purities for the indolizine-1-carboxamide series, the 2,3-dimethylphenyl compound demonstrates higher average purity (≥95%) and more consistent inter-batch reproducibility than several of its positional isomer counterparts . This translates to more reliable biological assay results when the compound is used as a reference standard [1].

Research chemical procurement Purity specifications Batch consistency

Defined Application Scenarios for 2-Amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-58-3) Based on Quantitative Evidence


CB2 Receptor SAR Matrix Expansion: N-Aryl Substitution Vector Analysis

Procure this compound as a specific node in a systematic SAR library designed to map the effect of N-aryl substitution on CB2 binding affinity and functional activity. The 2,3-dimethylphenyl variant fills a steric and electronic niche that is not represented by the 4-methyl, 3,5-dimethyl, or unsubstituted phenyl analogs. Data from class-level SAR (≥3-fold predicted Ki shifts between variants) [1] justify its inclusion in any comprehensive profiling campaign that aims to derive a quantitative pharmacophore model for the indolizine-1-carboxamide chemotype. Pair this compound with the 4-nitrobenzoyl regioisomer to experimentally validate nitro-group positional effects on receptor activation state .

In Vitro ADME Panel for Peripherally Restricted CB2 Agonists

Use this compound in an ADME panel that includes logD7.4 measurement, aqueous solubility, Caco-2 permeability, and human plasma protein binding. The elevated logP (4.92) of the 2,3-dimethylphenyl compound, compared to lower-logP analogs (ΔlogP ≈0.4–0.9) [2], makes it a suitable probe for investigating the lipophilicity-permeability trade-off in the context of peripheral vs. central CB2 target engagement. The results from this compound can guide medicinal chemistry efforts aiming to restrict CNS penetration while maintaining high peripheral exposure.

Reference Standard for Intracellular cAMP or β-Arrestin Assays

Deploy this compound as a reference control in CB2 functional assays (cAMP inhibition or β-arrestin-2 recruitment) run in recombinant CHO or HEK293 cells. The compound's high certified purity (≥95%) and the documented sensitivity of the indolizine-1-carboxamide chemotype to even minor structural modifications [3] make it a reliable positive control for assay qualification, particularly when screening novel compounds from the same series.

Pharmacophore Validation in Computational Drug Design

Utilize the 3D structure of this compound for docking studies into the CB2 receptor (e.g., PDB 5ZTY or homology models). The unique combination of the 2,3-dimethylphenyl amide tail and the 3-nitrobenzoyl C3 substituent provides a distinct shape and electrostatic profile for validating computational predictions of binding poses and energetics. Experimental binding data, once generated in-house using this compound, can be fed back to refine scoring functions for virtual screening .

Quote Request

Request a Quote for 2-amino-N-(2,3-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.